N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound notable for its potential applications in various scientific fields. The compound features a unique molecular structure that incorporates both a benzothiophene and a benzodioxin moiety, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 332.31 g/mol. Its synthesis and characterization are of interest due to its potential pharmacological properties.
This compound is classified as an organic amide and is part of a broader category of compounds that include heterocycles and aromatic systems. It is often utilized in research settings, particularly in studies related to medicinal chemistry and drug development. The compound can be sourced from chemical suppliers specializing in research-grade materials, such as BenchChem and PubChem, which provide detailed information regarding its properties and applications .
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multi-step organic reactions. Key steps may include:
Technical details regarding reaction conditions, catalysts, and purification methods are crucial for optimizing yield and purity.
The molecular structure of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can be represented using various chemical notation systems:
InChI=1S/C16H16N2O6/c19-12(10-3-4-22-9-10)8-17-15(20)16(21)18-11-1-2-13-14(7-11)24-6-5-23-13/h1-4,7,9,12,19H,5-6,8H2,(H,17,20)(H,18,21)
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)O
The compound has a melting point that can vary based on purity but is generally within a specific range indicative of its crystalline nature. Spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-visible (UV-vis) spectra are essential for confirming the structure.
The compound may participate in various chemical reactions typical for amides and heterocycles:
Technical details regarding reaction mechanisms and conditions are critical for understanding the reactivity profile of this compound.
The mechanism of action for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is not fully elucidated but can be inferred based on its structural features:
Data from pharmacological studies would provide insights into its efficacy and specificity as a therapeutic agent.
The physical properties include:
Key chemical properties include:
Relevant data from stability studies would be important for practical applications.
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide holds potential applications in:
Research continues to explore the full range of applications for this compound within various scientific domains.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: